molecular formula C11H26O2Si B11715787 (3,3-Dimethylbutyl)diethoxymethylsilane

(3,3-Dimethylbutyl)diethoxymethylsilane

Cat. No.: B11715787
M. Wt: 218.41 g/mol
InChI Key: XKRUHUHQRBBYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-Dimethylbutyl)diethoxymethylsilane is an organosilicon compound that features a silicon atom bonded to a (3,3-dimethylbutyl) group, a diethoxymethyl group, and a hydrogen atom. This compound is part of a broader class of organosilanes, which are widely used in various industrial and research applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylbutyl)diethoxymethylsilane typically involves the reaction of (3,3-dimethylbutyl)magnesium bromide with diethoxymethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

(3,3-Dimethylbutyl)MgBr+(EtO)2MeSiCl(3,3-Dimethylbutyl)(EtO)2MeSi+MgBrCl\text{(3,3-Dimethylbutyl)MgBr} + \text{(EtO)2MeSiCl} \rightarrow \text{(3,3-Dimethylbutyl)(EtO)2MeSi} + \text{MgBrCl} (3,3-Dimethylbutyl)MgBr+(EtO)2MeSiCl→(3,3-Dimethylbutyl)(EtO)2MeSi+MgBrCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylbutyl)diethoxymethylsilane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and ethanol.

    Oxidation: Can be oxidized to form silanols or siloxanes.

    Substitution: Reacts with nucleophiles to replace the ethoxy groups.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids/bases.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles like amines or alcohols.

Major Products Formed

    Hydrolysis: Silanols and ethanol.

    Oxidation: Silanols or siloxanes.

    Substitution: Substituted silanes with new functional groups.

Scientific Research Applications

(3,3-Dimethylbutyl)diethoxymethylsilane is used in various scientific research applications, including:

    Chemistry: As a precursor for the synthesis of other organosilicon compounds.

    Biology: In the modification of biomolecules for enhanced stability and functionality.

    Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

    Industry: Used in the production of coatings, adhesives, and sealants due to its hydrophobic properties.

Mechanism of Action

The mechanism of action of (3,3-Dimethylbutyl)diethoxymethylsilane involves the formation of stable Si-C and Si-O bonds. The compound can interact with various molecular targets through these bonds, leading to modifications in the physical and chemical properties of the target molecules. The pathways involved include hydrolysis, oxidation, and substitution reactions, which allow the compound to exert its effects in different environments.

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Dimethylbutyl)dimethylchlorosilane
  • (3,3-Dimethylbutyl)triethoxysilane
  • (3,3-Dimethylbutyl)dimethoxymethylsilane

Uniqueness

(3,3-Dimethylbutyl)diethoxymethylsilane is unique due to its specific combination of a (3,3-dimethylbutyl) group and diethoxymethyl group, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

Molecular Formula

C11H26O2Si

Molecular Weight

218.41 g/mol

IUPAC Name

3,3-dimethylbutyl-diethoxy-methylsilane

InChI

InChI=1S/C11H26O2Si/c1-7-12-14(6,13-8-2)10-9-11(3,4)5/h7-10H2,1-6H3

InChI Key

XKRUHUHQRBBYML-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(CCC(C)(C)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.